molecular formula C11H19N3 B13329777 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13329777
M. Wt: 193.29 g/mol
InChI Key: KAEKGHOLLRONLY-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclohexylmethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexylmethyl bromide with 1-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the cyclohexylmethyl group or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: Lacks the methyl group on the nitrogen atom.

    1-Methyl-1H-pyrazol-5-amine: Lacks the cyclohexylmethyl group.

    3-(Cyclohexylmethyl)-1H-pyrazole: Lacks the amine group.

Uniqueness

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(cyclohexylmethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)7-9-5-3-2-4-6-9/h8-9H,2-7,12H2,1H3

InChI Key

KAEKGHOLLRONLY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2CCCCC2)N

Origin of Product

United States

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